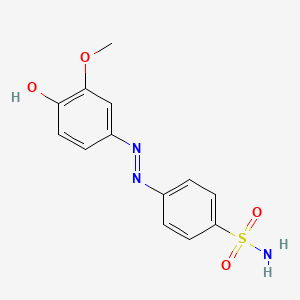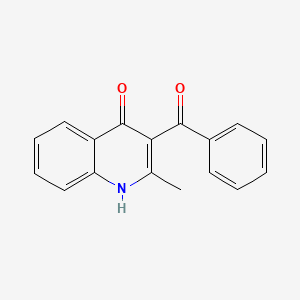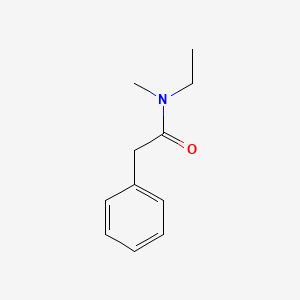![molecular formula C9H15NO3 B14334497 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one CAS No. 111752-09-1](/img/structure/B14334497.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring attached to a dioxolane moiety via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with a suitable dioxolane derivative. One common method includes the use of 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide as a key intermediate. This intermediate can be prepared by reacting 1,3-dioxolane with ethyl bromide in the presence of a zinc catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the dioxolane ring and prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl linker, where nucleophiles like alkoxides or amines can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. The pyrrolidinone ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxanes: Similar to dioxolanes but with a six-membered ring.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative with different substituents.
(±)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A dioxolane compound with a hydroxyl group.
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is unique due to the combination of the dioxolane and pyrrolidinone rings, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
111752-09-1 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c11-8-2-1-4-10(8)5-3-9-12-6-7-13-9/h9H,1-7H2 |
InChI-Schlüssel |
IQZXTXXVDLJYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCC2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)

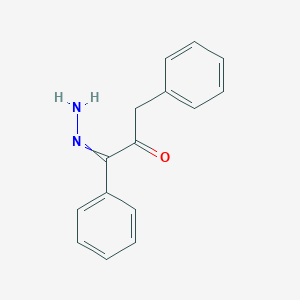
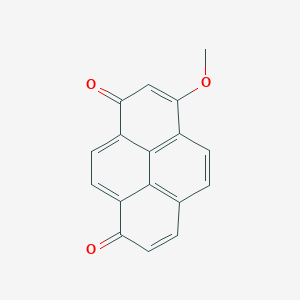
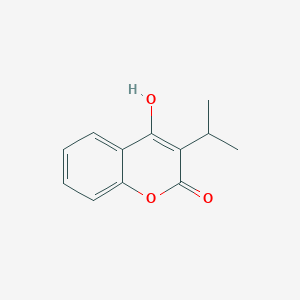


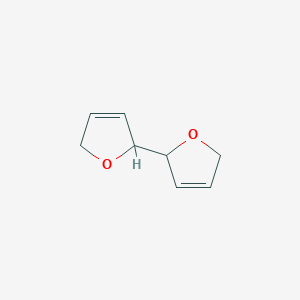
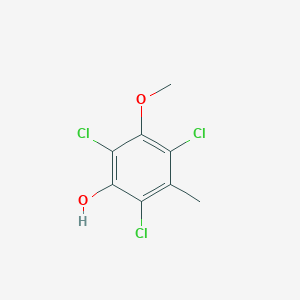
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
